molecular formula C7H10BrNOS B13165154 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol

3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol

Cat. No.: B13165154
M. Wt: 236.13 g/mol
InChI Key: ROBAKLCWJGTPMG-UHFFFAOYSA-N
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Description

3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10BrNOS and a molecular weight of 236.13 g/mol . This compound features a brominated thiophene ring attached to a propanol chain with an amino group. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by the introduction of the propanol chain and the amino group. One common method involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Propanol Chain: The brominated thiophene is then reacted with an appropriate propanol derivative under basic conditions to form the desired propanol chain.

    Introduction of Amino Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiophene derivatives .

Scientific Research Applications

3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol is unique due to its specific combination of functional groups and the presence of a brominated thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

IUPAC Name

3-amino-1-(5-bromothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H10BrNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5,10H,3-4,9H2

InChI Key

ROBAKLCWJGTPMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(CCN)O

Origin of Product

United States

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